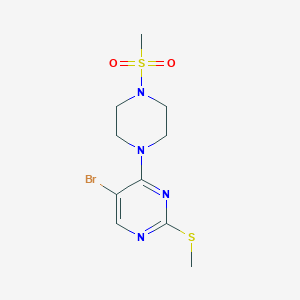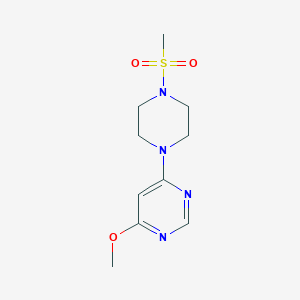![molecular formula C15H16FN3O B6458646 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine CAS No. 2548981-64-0](/img/structure/B6458646.png)
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidinamine derivatives . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine”, involves using a template such as pyrimidifen according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .
Molecular Structure Analysis
The molecular structure of “2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine” is characterized by the presence of a pyrimidinamine core, a cyclopropyl group, and a 4-fluorophenoxyethyl group .
Applications De Recherche Scientifique
Angiokinase Inhibition for Cancer Therapy
Another derivative, N-(2-(4-fluorophenoxy)ethyl)acetamide , has shown promise as an angiokinase inhibitor. Specifically, a compound called WXFL-152 , derived from a series of 4-oxyquinoline derivatives, inhibits the proliferation of vascular endothelial cells (ECs) and pericytes. This inhibition of angiogenesis could be valuable in cancer therapy .
Mécanisme D'action
Target of Action
The primary target of 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine is mites , specifically Tetranychus urticae . This compound exhibits excellent acaricidal activity, making it an effective pesticide .
Mode of Action
It is known that the compound interacts with mites, leading to their death . The compound’s effectiveness is comparable to the commercial acaricide cyenopyrafen .
Biochemical Pathways
It is known that the compound has a significant impact on the survival of mites .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur (cf3ch2s-), can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.
Result of Action
The primary result of the action of 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine is the death of mites. The compound exhibits excellent acaricidal activity, with LC50 values of 0.19 mg/L against Tetranychus urticae .
Orientations Futures
The future directions for “2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their fungicidal activity, especially given the increasing evolution of pesticide resistance . Additionally, their potential for use in other applications, such as antitumor activities, could also be explored .
Propriétés
IUPAC Name |
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c16-12-3-5-13(6-4-12)20-10-9-17-14-7-8-18-15(19-14)11-1-2-11/h3-8,11H,1-2,9-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCUGBCVRIZQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458566.png)
![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458570.png)

![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)
![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458613.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6458614.png)

![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458653.png)
![1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B6458661.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458670.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458671.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)
![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)